molecular formula C14H16O3 B13474238 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid

Cat. No.: B13474238
M. Wt: 232.27 g/mol
InChI Key: MSELWQSCWSESJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-Phenyl-3-oxabicyclo[311]heptan-1-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and acetic acid moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid can be compared with other similar compounds, such as:

    2-{3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid: Similar bicyclic structure but lacks the phenyl group, leading to different chemical and biological properties.

    2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid:

    {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: Similar structure but with a hydroxyl group and hydrochloride salt, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid

InChI

InChI=1S/C14H16O3/c15-12(16)6-13-7-14(8-13,10-17-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI Key

MSELWQSCWSESJE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.